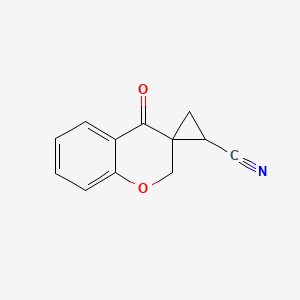
5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
Descripción general
Descripción
5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone ring substituted with a 4-chlorophenyl group and a phenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired pyrazinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-(4-chlorophenyl)-3-phenyl-2(1H)-pyrazinone-1-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: Studied for its antitubercular properties.
Uniqueness
5-(4-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone stands out due to its unique combination of a pyrazinone ring with both 4-chlorophenyl and phenyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-hydroxy-3-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUGOMLOARQKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3036851.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-[(2-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3036852.png)



![4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether](/img/structure/B3036857.png)
![4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B3036859.png)
![5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036861.png)
![4-{[3,5-bis(trifluoromethyl)anilino]methylene}-2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036862.png)

![2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline](/img/structure/B3036864.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)
![2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036866.png)
![Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3036870.png)
